N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a nicotinamide moiety with an ethoxy substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-8-6-14(11-19-16)17(21)20-10-12-3-7-15(18-9-12)13-4-5-13/h3,6-9,11,13H,2,4-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSBTZDVDOEBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to desired biological effects.
Comparison with Similar Compounds
- **N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- **Pyrazolo[3,4-d]pyrimidine derivatives
Comparison: N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide is unique due to its specific functional groups and structural arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide, with the CAS number 2320382-26-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it has a molecular weight of 297.35 g/mol. The compound features a cyclopropyl group attached to a pyridine ring, contributing to its distinctive chemical properties that may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2320382-26-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 297.35 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, similar to other pyridine derivatives that have shown anti-inflammatory properties.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis.
- Antimicrobial Properties : Initial studies suggest that it may possess antimicrobial effects against certain bacterial strains, although further research is needed to confirm these findings.
- Calcium Channel Modulation : There is evidence indicating that this compound may interact with calcium channels, which could be beneficial in treating cardiovascular diseases.
Case Studies and Research Findings
A few notable studies have investigated the biological activity of related compounds within the same class:
- Study on p38 MAP Kinase Inhibitors :
-
Synthesis and Evaluation :
- Research involving the synthesis of various derivatives indicated that modifications to the cyclopropyl group can significantly alter biological activity, highlighting the importance of structural features in drug design .
Q & A
Q. What are the common synthetic pathways for preparing N-[(6-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. A general approach includes:
- Step 1 : Introduction of the cyclopropyl group to the pyridine ring via cross-coupling reactions or cyclopropanation of pre-functionalized pyridines (e.g., using cyclopropylboronic acids under Suzuki conditions) .
- Step 2 : Methylation or alkylation at the 3-position of the pyridine ring to introduce the methylene bridge, often employing reductive amination or nucleophilic substitution .
- Step 3 : Formation of the carboxamide group through coupling of the pyridine carboxylic acid derivative with an appropriate amine using carbodiimide-based reagents (e.g., EDC/HOBt) . Reaction conditions (temperature, catalysts, and solvents) must be optimized to avoid side reactions, particularly due to the steric hindrance from the cyclopropyl group .
Q. How is the crystal structure of this compound determined, and what tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
- Structure Solution : Employ direct methods via programs like SHELXT or SHELXS, which are robust for small-molecule crystallography .
- Refinement : SHELXL is preferred for its ability to handle anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 can visualize thermal ellipsoids and validate geometric parameters .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
SAR studies require systematic structural modifications and biological assays. Methodological considerations include:
- Variable Substituents : Synthesize analogs with altered cyclopropyl, ethoxy, or carboxamide groups to assess steric/electronic effects on target binding .
- Biological Testing : Use high-throughput screening (e.g., kinase inhibition assays) paired with computational docking (AutoDock Vina, Schrödinger Suite) to correlate structural changes with activity .
- Data Interpretation : Apply multivariate statistical analysis (e.g., PCA) to identify critical substituents influencing potency. For example, the cyclopropyl group may enhance membrane permeability, as seen in structurally similar urea derivatives .
Q. How should data contradictions between crystallographic and computational models be resolved?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static X-ray structures. Resolution strategies:
- Multi-Model Refinement : Use SHELXL’s twin refinement or disorder modeling to account for flexible regions (e.g., ethoxy side chains) .
- Molecular Dynamics (MD) Simulations : Compare crystallographic data with MD trajectories (AMBER, GROMACS) to assess conformational flexibility .
- Validation Tools : Check geometric outliers using the IUCr’s checkCIF and refine hydrogen bonding with PLATON .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
Stability assays should mimic biological environments:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-MS. Cyclopropyl-containing analogs show moderate stability but may hydrolyze under acidic conditions .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS can identify metabolites, with attention to ethoxy group dealkylation .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions critical for formulation .
Q. How can researchers elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?
Key approaches include:
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) .
- Structural Biology : Co-crystallize the compound with its target (e.g., a kinase) and resolve the structure using cryo-EM or SCXRD. SHELX programs are critical for refining ligand electron density .
- Mutagenesis Studies : Replace key amino acids in the target’s binding pocket (e.g., via site-directed mutagenesis) to validate interaction hotspots predicted by docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
